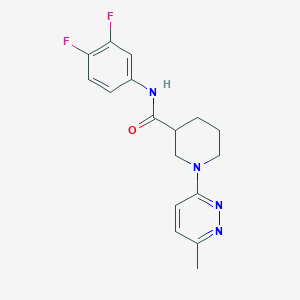
N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a nitrogenous organic molecule that may be related to various piperazine derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their potential as catalysts, antimicrobial agents, PCSK9 inhibitors, Rho kinase inhibitors, and for their physicochemical properties.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including cyclization, acylation, and substitution reactions. For instance, the synthesis of N-aryl piperazine derivatives with antimicrobial activity involves cyclization of bromo-fluorobenzaldehyde and guanidine, followed by treatment with piperazine and boronic acid in the presence of a palladium catalyst . Another example is the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which involves acylation of 4-aminopyridine and subsequent deprotection and salt formation . These methods could potentially be adapted for the synthesis of N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed using techniques such as LC-MS, NMR, IR, and mass spectrometry . Additionally, the crystal structure can be determined by X-ray diffraction, and the optimal molecular structure can be calculated using density functional theory (DFT) . These methods would be essential in analyzing the molecular structure of N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide to ensure its correct synthesis and to understand its potential interactions.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including hydrosilylation of N-aryl imines, which is catalyzed by Lewis basic catalysts derived from piperazine carboxylic acids . The reactivity of the piperazine moiety and its derivatives can be influenced by substituents on the nitrogen atoms, as seen in the synthesis of antimicrobial agents . Understanding the reactivity of the difluorophenyl and methylpyridazinyl groups in the target compound would be crucial for predicting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be studied using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals . These properties are important for understanding the compound's stability, reactivity, and potential biological activity. The physicochemical properties of N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide would need to be analyzed to predict its solubility, stability, and suitability for further development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Scalable Synthesis
Research has highlighted scalable and facile synthetic processes for related compounds, indicating the potential for efficient production methods. For instance, a study detailed a scalable synthesis for a novel Rho kinase inhibitor, demonstrating optimized reaction conditions for high purity and yield, which could be relevant for similar compounds like N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (Wei et al., 2016).
Chemical Structure and Analysis
Another aspect of research focuses on the chemical structure and analysis of related compounds. A study reported on the crystallography of an amide cyclophane, providing insights into the structural properties of complex molecules, which might be applicable for understanding the structural characteristics of N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (Viswanathan et al., 2014).
Potential Biological Applications
Antimicrobial Activity
Research into novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has shown potential antimicrobial activity, suggesting that structural analogs may also possess bioactive properties (Babu et al., 2015).
Anti-angiogenic Activity
Studies on related compounds have explored their anti-angiogenic properties, which could imply similar research avenues for N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. This includes the synthesis and evaluation of derivatives for their ability to inhibit angiogenesis, a critical factor in cancer research (Kambappa et al., 2017).
Antitubercular and Antibacterial Activities
The synthesis of carboxamide derivatives and their evaluation for antitubercular and antibacterial activities highlight the medicinal chemistry potential of such compounds. This suggests avenues for exploring the antibacterial and antitubercular properties of N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (Bodige et al., 2020).
Safety And Hazards
This involves detailing the safety precautions that must be taken when handling the compound, as well as any hazards associated with its use or disposal.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound, based on its properties and uses.
Please consult with a professional chemist or a reliable source for accurate and detailed information. It’s also important to note that working with chemicals should always be done under the guidance of a trained professional and in accordance with safety regulations.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-13-5-6-14(18)15(19)9-13/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVYESVFNQWSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


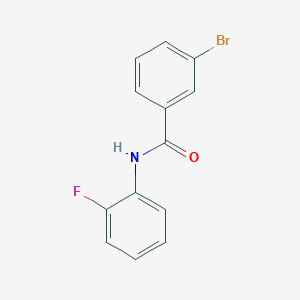

![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
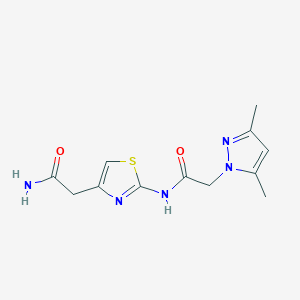

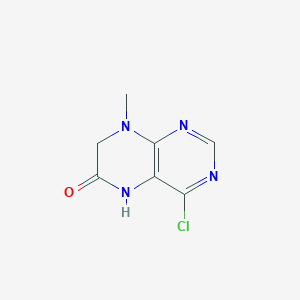
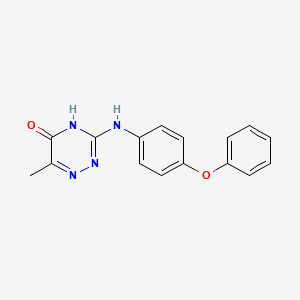
![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2505360.png)
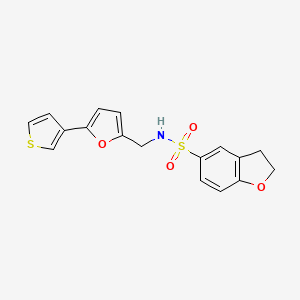
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)
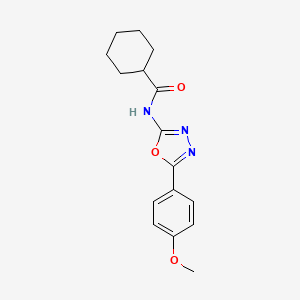
![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)
